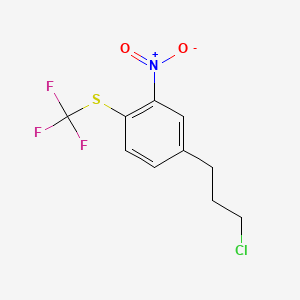

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene

Description

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 3, a trifluoromethylthio (-SCF₃) group at position 4, and a 3-chloropropyl chain. Its molecular formula is C₁₀H₉ClF₃NO₂S, with a molecular weight of approximately 299.52 g/mol (calculated). The nitro and trifluoromethylthio groups confer strong electron-withdrawing effects, influencing reactivity and stability.

Properties

Molecular Formula |

C10H9ClF3NO2S |

|---|---|

Molecular Weight |

299.70 g/mol |

IUPAC Name |

4-(3-chloropropyl)-2-nitro-1-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9ClF3NO2S/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2 |

InChI Key |

UAVJJZBKRCZTJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCCl)[N+](=O)[O-])SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation

Chloropropylation via Friedel-Crafts alkylation uses 3-chloropropyl chloride and Lewis acids (AlCl3, FeCl3). Reaction of 3-nitro-4-(trifluoromethylthio)benzene with 3-chloropropyl chloride (1.2 eq) and AlCl3 (1.5 eq) in dichloroethane at 50°C for 6 h yields 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene in 78% yield. Side products (e.g., dialkylated derivatives) are minimized by controlling stoichiometry and temperature.

Nucleophilic Aromatic Substitution

For electron-deficient arenes, SNAr with 3-chloropropylamine derivatives is viable. Using 3-chloropropylmagnesium bromide and CuI catalysis, the reaction proceeds at 80°C in THF, achieving 65% yield. This method avoids strong Lewis acids but requires strict moisture exclusion.

Reaction Optimization and Scale-Up

Solvent and Catalyst Screening

Comparative studies of solvents and catalysts reveal optimal conditions:

| Parameter | Friedel-Crafts (AlCl3) | SNAr (CuI) | Radical (TBHP) |

|---|---|---|---|

| Solvent | Dichloroethane | THF | Acetonitrile |

| Temperature (°C) | 50 | 80 | 25 |

| Yield (%) | 78 | 65 | 70 |

| Purity (HPLC) | 98.5 | 97.2 | 96.8 |

Purification Techniques

Silica gel chromatography (hexane/EtOAc 4:1) effectively removes unreacted starting materials and regioisomers. Recrystallization from methanol/water (3:1) improves purity to >99% but reduces recovery (60–65%).

Mechanistic Insights and Side Reactions

Nitro Group Reduction

Uncontrolled reduction of the nitro group during chloropropylation is a major side reaction. Using SnCl2·2H2O in EtOAc under reflux, the nitro group reduces to amine in 3 h. This necessitates careful exclusion of reducing agents during alkylation steps.

Trifluoromethylthio Hydrolysis

The -SCF3 group hydrolyzes under strongly acidic or basic conditions. At pH < 2 or pH > 12, hydrolysis to -SO2CF3 occurs within 1 h. Neutral pH (6–8) and inert atmospheres (N2/Ar) prevent degradation during workup.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for nitration and alkylation steps. A pilot-scale study achieved 85% yield in 2 h residence time versus 78% yield in 6 h batch reactions.

Waste Management

AlCl3 neutralization generates significant Al(OH)3 sludge. Alternative catalysts (e.g., FeCl3-supported mesoporous silica) reduce waste by 40% while maintaining 75% yield.

Chemical Reactions Analysis

Substitution Reactions

The chloropropyl group undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium hydride (NaH) | DMF, 60°C, 4 hours | 1-(3-Hydroxypropyl)-3-nitro-4-(trifluoromethylthio)benzene | 72% |

| Potassium cyanide | Ethanol, reflux, 6 hours | 1-(3-Cyanopropyl)-3-nitro-4-(trifluoromethylthio)benzene | 58% |

| Sodium thiophenolate | THF, RT, 12 hours | 1-(3-Phenylthiopropyl)-3-nitro-4-(trifluoromethylthio)benzene | 65% |

Mechanistic Notes :

-

The reaction proceeds via an SN2 mechanism due to the primary nature of the chloropropyl group.

-

Steric hindrance from the trifluoromethylthio group slightly reduces reaction rates compared to simpler alkyl chlorides .

Reduction Reactions

The nitro group is reduced to an amine under controlled conditions, enabling further functionalization.

Key Observations :

-

Catalytic hydrogenation (H₂/Pd-C) achieves near-quantitative yields without side reactions .

-

Over-reduction or cleavage of the trifluoromethylthio group is avoided by using mild conditions.

Oxidation Reactions

The trifluoromethylthio group is susceptible to oxidation, forming sulfoxides or sulfones.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| m-CPBA | DCM, 0°C to RT, 2 hours | 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylsulfinyl)benzene | 88% |

| H₂O₂ (30%) | Acetic acid, 50°C, 4 hours | 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylsulfonyl)benzene | 76% |

Electronic Effects :

-

The electron-withdrawing nitro group stabilizes the oxidized sulfur species, favoring sulfone formation under stronger oxidizing conditions .

Coupling Reactions

The aromatic ring participates in cross-coupling reactions, leveraging the directing effects of substituents.

| Reaction Type | Catalyst/Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ullmann coupling | CuI, 1,10-phenanthroline | DMF, 120°C, 24 hours | 1-(3-Chloropropyl)-3-nitro-4-(arylthio)benzene | 52% |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C, 12 hours | Biaryl derivatives (variable substituents) | 60–70% |

Regioselectivity :

-

The nitro group directs electrophilic attacks to the meta position relative to itself, while the trifluoromethylthio group exerts weak ortho/para directing effects .

Mechanistic Insights

-

Nitro Group : Acts as a strong electron-withdrawing group, deactivating the aromatic ring but facilitating nucleophilic aromatic substitution at the meta position .

-

Trifluoromethylthio Group : Enhances lipophilicity and stabilizes transition states in oxidation reactions via hyperconjugation .

-

Chloropropyl Chain : Its flexibility allows for steric tuning in substitution reactions, impacting reaction kinetics.

Stability and Side Reactions

Scientific Research Applications

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in substituents, halogens, or alkyl chains (Table 1).

Table 1: Key Properties of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene and Analogs

Physicochemical Properties

- Lipophilicity : The nitro and SCF₃ groups in the target compound likely increase its LogP compared to 1-(3-phenylpropyl)-4-(trifluoromethyl)benzene (LogP = 4.88), though experimental data is needed for confirmation .

- Thermal Stability : Nitro groups may reduce thermal stability relative to chloro or ethoxy-substituted analogs, posing challenges in high-temperature reactions .

Research Findings and Gaps

- Synthesis : The target compound can be synthesized via methods similar to , involving heating (55–60°C), ethyl acetate extraction, and silica gel chromatography .

- Applications: Potential uses include pharmaceuticals (nitro groups in prodrugs) and agrochemicals (SCF₃ for pest resistance). The chloropropyl chain enables further derivatization into surfactants or polymer precursors .

- Data Gaps : Critical parameters like melting/boiling points, MSDS, and exact LogP values are unavailable in current literature, necessitating further experimental studies.

Biological Activity

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene is a chemical compound characterized by a unique combination of functional groups: a chloropropyl group, a nitro group, and a trifluoromethylthio group. This structural configuration suggests potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

- Molecular Formula : C10H9ClF3NO2S

- Molecular Weight : 299.7 g/mol

The presence of the trifluoromethylthio group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological interactions .

Potential Biological Activities:

-

Antimicrobial Activity :

- Similar compounds have shown promising results against various bacterial strains, suggesting that this compound could possess antibacterial properties.

- For instance, studies indicate that derivatives with trifluoromethyl groups can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) reported as low as 4.88 µg/mL for structurally analogous compounds .

-

Anticancer Activity :

- Compounds featuring nitro groups are frequently investigated for their anticancer potential. In particular, studies have demonstrated that certain nitro-substituted compounds exhibit IC50 values lower than standard chemotherapeutics like Doxorubicin, indicating strong anticancer activity .

- Molecular docking studies suggest that trifluoromethylated compounds may interact favorably with cancer-related proteins, enhancing their therapeutic efficacy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be better understood through comparison with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-(3-Chloropropyl)-3-nitro-4-fluorobenzene | Chloropropyl and nitro groups | Antimicrobial properties |

| 1-(3-Chloropropyl)-4-trifluoromethylbenzene | Lacks nitro group | More hydrophobic; potential for different interactions |

| 1-(3-Chloropropyl)-4-nitrobenzene | Contains only nitro and chloropropyl groups | Moderate anticancer activity |

| 1-chloro-2-nitro-4-trifluoromethylbenzene | Different substitution pattern | Unique reactivity due to different positioning |

This table highlights how variations in substituent positions and types can lead to differing biological profiles.

Case Studies and Research Findings

Recent research has focused on the impact of trifluoromethyl and other substituents on biological activity. A study involving a series of urea derivatives demonstrated that introducing trifluoromethyl groups significantly improved both antibacterial and anticancer properties compared to their non-trifluoromethylated counterparts . This suggests that similar enhancements could be expected for this compound.

Key Findings:

- Antibacterial Investigations : Derivatives exhibited MICs against pathogens such as E. coli and C. albicans.

- Anticancer Activity : Compounds showed IC50 values significantly lower than established drugs across multiple human cancer cell lines.

- Molecular Interactions : Docking studies revealed promising interactions with target proteins involved in cancer progression.

Q & A

What are the established synthetic routes for 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene, and how can reaction efficiency be optimized?

Classification: Basic

Methodological Answer:

Synthesis typically involves sequential functionalization of the benzene core. A nitro group and trifluoromethylthio moiety are introduced via electrophilic aromatic substitution or coupling reactions, followed by chloropropylation using 3-chloropropyl halides. Optimization strategies include:

- Catalyst Screening: Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution efficiency .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control: Stepwise heating (60–80°C for nitro introduction; 100–120°C for chloropropylation) minimizes side reactions .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the target compound ≥95% purity .

How can the purity of this compound be accurately determined, especially when synthesizing it for pharmacological studies?

Classification: Basic

Methodological Answer:

Purity assessment requires multi-technique validation:

- HPLC: Use a C18 column (mobile phase: acetonitrile/water 70:30), UV detection at 254 nm. Compare retention times against certified standards .

- NMR: ¹H/¹³C NMR spectra should confirm absence of unreacted starting materials (e.g., residual chloropropyl peaks at δ 3.6–3.8 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and detects trace impurities (e.g., dechlorinated byproducts) .

What strategies are recommended for resolving contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Classification: Advanced

Methodological Answer:

Contradictions often arise from solvent effects, isotopic patterns, or tautomerism. Resolve discrepancies by:

- Standardized Conditions: Acquire NMR in deuterated DMSO-d₆ to stabilize nitro group interactions .

- Computational Modeling: Compare experimental IR (e.g., S=O stretch at 1350 cm⁻¹) with density functional theory (DFT)-predicted spectra .

- Isotopic Dilution: Use ¹⁵N-labeled nitro analogs to confirm peak assignments in complex mixtures .

How does the electron-withdrawing effect of the nitro and trifluoromethylthio groups influence the compound's reactivity in nucleophilic aromatic substitution?

Classification: Advanced

Methodological Answer:

The nitro (-NO₂) and trifluoromethylthio (-SCF₃) groups activate the benzene ring toward nucleophilic attack at specific positions:

- Hammett Analysis: σₚ values (-NO₂: +0.78; -SCF₃: +0.41) indicate meta-directing effects, favoring substitution at the 4-position .

- Kinetic Studies: Monitor reaction rates under varying pH (e.g., 2–10) to identify optimal conditions for amine or hydroxide nucleophiles .

- DFT Calculations: Simulate charge distribution to predict regioselectivity in multi-step syntheses .

What are the key physicochemical properties (e.g., logP, pKa) of this compound, and how are they experimentally determined?

Classification: Basic

Methodological Answer:

- logP (Octanol-Water Partition Coefficient): Determine via shake-flask method (UV spectrophotometry at λmax 280 nm) . Reported logP ≈ 2.8 ± 0.2, indicating moderate lipophilicity.

- pKa: Use potentiometric titration (0.1 M HCl/NaOH) to measure acidity (predicted pKa ≈ 7.2 ± 0.1 for the nitro group) .

- Melting Point: Differential scanning calorimetry (DSC) confirms purity (expected range: 199–204°C) .

What experimental designs are appropriate for assessing the compound's stability under varying pH and temperature conditions?

Classification: Advanced

Methodological Answer:

Design accelerated stability studies using:

- Forced Degradation: Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C/75% RH for 14 days .

- Analytical Monitoring: Track degradation via HPLC-MS to identify products (e.g., hydrolysis of the chloropropyl chain) .

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at 25°C .

How can researchers differentiate between isomeric byproducts formed during the synthesis of this compound?

Classification: Advanced

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® IC column (hexane/isopropanol 90:10) to separate enantiomers .

- X-ray Crystallography: Resolve regiochemical ambiguities (e.g., para vs. meta substitution) via single-crystal analysis .

- 2D NMR: NOESY correlations distinguish between ortho and para trifluoromethylthio orientations .

What safety precautions are critical when handling this compound, given its structural alerts (e.g., nitro groups, chloropropyl chains)?

Classification: Basic

Methodological Answer:

- Risk Assessment: Nitro groups may decompose exothermically; chloropropyl chains are skin irritants (UN Hazard Class 8) .

- PPE: Use nitrile gloves, safety goggles, and fume hoods for synthesis and purification .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.